molecular formula C17H16O3 B3100383 Ethyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate CAS No. 136819-94-8

Ethyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate

Cat. No.: B3100383
CAS No.: 136819-94-8
M. Wt: 268.31 g/mol
InChI Key: RLCIBDMBUMIIMC-VAWYXSNFSA-N
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Description

Chemical Reactions Analysis

Esters, including Ethyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. This process is known as saponification when it occurs under basic conditions . Esters can also be converted to amides via an aminolysis reaction .

Scientific Research Applications

Chemical Reactions and Synthesis

Ethyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate is involved in various chemical reactions and synthesis processes. For instance, thermal reactions of ethyl phenylsulfinyl-2-alkenoates can form ethyl alkadienoates, with ethyl 2-cycloalkylidene-2-phenylsulfinylacetates being particularly susceptible to pyrolysis (Tanikaga et al., 1984). Additionally, the synthesis of potential metabolites of ethyl benzoate derivatives is explored for developing stereospecific oxidizing reagents and conditions (Sunthankar et al., 1993).

Crystallography and Structural Analysis

The compound has been subject to crystallographic studies, revealing insights into its molecular structure. The structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined using single-crystal X-ray crystallography, providing detailed information about its molecular arrangement (Manolov et al., 2012).

Material Science and Polymers

In the field of material science and polymers, derivatives of ethyl benzoate have been synthesized, exhibiting high smectogen properties. These compounds are characterized by techniques like differential scanning calorimetry (DSC) and thermal optical polarized microscopy, showing potential for applications in liquid crystalline polysiloxanes (Bracon et al., 2000).

Nonlinear Optical (NLO) Properties

Ethyl benzoate derivatives have been investigated for their nonlinear optical (NLO) properties using density functional theory (DFT) methods. These studies suggest that these compounds, including their derivatives, are promising candidates for NLO materials due to their significant hyperpolarizabilities and UV absorption wavelengths (Kiven et al., 2023).

Biological Activity

Ethyl benzoate compounds have been evaluated for their biological activity, particularly as anti-juvenile hormone agents. These compounds can induce changes in the developmental process of insects, indicating their potential use in pest control (Ishiguro et al., 2003).

Catalysis and Polymerization

Ethyl benzoate plays a role in catalysis, particularly in magnesium chloride-supported Ziegler-Natta catalysts. Its interaction with other compounds affects the effectiveness and stereoregularity of catalytic systems, which are vital in polymer synthesis (Sacchi et al., 1991).

Properties

IUPAC Name

ethyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-20-17(19)16-14(9-6-10-15(16)18)12-11-13-7-4-3-5-8-13/h3-12,18H,2H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCIBDMBUMIIMC-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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